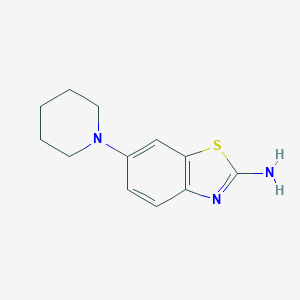

2-Benzothiazolamine, 6-(1-piperidinyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Spectramide est un composé benzamide substitué connu pour ses effets antagonistes puissants et sélectifs sur les récepteurs de la dopamine D2. Il est décrit chimiquement comme étant le N-[2-[4-iodobenzyl-N-méthylamino]-2-méthoxy-4-éthyl]-5-chloro-méthylamine benzamide . Ce composé a suscité un intérêt considérable dans le domaine de la neuropharmacologie en raison de sa forte affinité et de sa sélectivité pour les récepteurs de la dopamine D2, ce qui en fait un outil précieux pour étudier ces récepteurs dans divers systèmes biologiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de Spectramide implique plusieurs étapes, commençant par la préparation de la structure de base du benzamide. Les étapes clés comprennent:

Formation du noyau de benzamide : L'étape initiale implique la synthèse du noyau de benzamide par réaction du chlorure de benzoyle approprié avec une amine.

Réactions de substitution :

Assemblage final : L'étape finale implique le couplage du benzamide substitué avec de la 5-chloro-méthylamine dans des conditions contrôlées pour obtenir du Spectramide.

Méthodes de production industrielle : La production industrielle de Spectramide suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. Les points clés à prendre en compte comprennent:

Température et durée de la réaction : Maintenir une température et une durée de réaction optimales pour maximiser le rendement.

Purification : Utiliser des techniques telles que la recristallisation et la chromatographie pour obtenir une pureté élevée.

Contrôle de la qualité : Mettre en œuvre des mesures strictes de contrôle de la qualité pour garantir la cohérence et la conformité aux normes réglementaires.

Analyse Des Réactions Chimiques

Types de réactions : Spectramide subit diverses réactions chimiques, notamment:

Oxydation : Spectramide peut être oxydé dans des conditions spécifiques pour former les produits oxydés correspondants.

Réduction : Les réactions de réduction peuvent convertir Spectramide en ses formes réduites.

Substitution : Spectramide peut participer à des réactions de substitution, où un ou plusieurs substituants sont remplacés par d'autres groupes fonctionnels.

Réactifs et conditions courants:

Agents oxydants : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Agents réducteurs : Les agents réducteurs tels que l'hydrure de lithium aluminium et le borohydrure de sodium sont utilisés.

Réactifs de substitution : Divers agents halogénants et nucléophiles sont utilisés dans les réactions de substitution.

Principaux produits formés:

Produits d'oxydation : Dérivés oxydés de Spectramide.

Produits de réduction : Formes réduites de Spectramide.

Produits de substitution : Dérivés benzamide substitués.

4. Applications de la recherche scientifique

Spectramide a un large éventail d'applications dans la recherche scientifique, notamment:

Neuropharmacologie : Utilisé comme antagoniste sélectif des récepteurs de la dopamine D2 pour étudier le rôle de ces récepteurs dans les troubles neurologiques.

Études de liaison des radioligands : Employé dans des tests de liaison des radioligands pour étudier les interactions récepteur-ligand.

Tomographie par émission de positons (TEP) et tomographie par émission monophotonique (SPECT) : Utilisé dans des études d'imagerie pour visualiser les récepteurs de la dopamine D2 in vivo.

Développement de médicaments : Sert de composé d'amorçage pour développer de nouveaux agents thérapeutiques ciblant les récepteurs de la dopamine.

5. Mécanisme d'action

Spectramide exerce ses effets en se liant sélectivement aux récepteurs de la dopamine D2, bloquant ainsi l'action de la dopamine à ces sites. Cette action antagoniste inhibe les voies de signalisation médiées par la dopamine, conduisant à divers effets physiologiques et pharmacologiques. La forte affinité et la sélectivité de Spectramide pour les récepteurs de la dopamine D2 en font un outil précieux pour étudier le rôle de ces récepteurs dans le système nerveux central .

Composés similaires:

Spiperone : Un autre antagoniste des récepteurs de la dopamine D2 avec des propriétés de liaison similaires.

Eticlopride : Un antagoniste sélectif des récepteurs de la dopamine D2 utilisé en recherche.

Sulpiride : Un benzamide substitué avec des propriétés antagonistes des récepteurs de la dopamine.

Comparaison:

Affinité de liaison: Spectramide présente une affinité de liaison et une sélectivité plus élevées pour les récepteurs de la dopamine D2 par rapport à certains autres antagonistes.

Sélectivité : La sélectivité de Spectramide pour les récepteurs de la dopamine D2 par rapport à d'autres types de récepteurs est une caractéristique distinctive.

Applications De Recherche Scientifique

Biological Activities

The compound exhibits a wide range of biological activities, making it a valuable candidate for therapeutic applications:

- Antimicrobial Activity : Studies have shown that benzothiazole derivatives possess significant antibacterial properties against various strains such as Escherichia coli and Staphylococcus aureus .

- Anticancer Properties : Research indicates that benzothiazole derivatives can inhibit cancer cell proliferation. For instance, certain derivatives have been evaluated for their efficacy against breast cancer cell lines, demonstrating promising results in vitro and in vivo .

- Neuroprotective Effects : The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. It may act as an imaging agent for amyloid plaques associated with Alzheimer's disease .

- Anti-inflammatory and Analgesic Effects : There is evidence suggesting that benzothiazole compounds can exhibit anti-inflammatory and analgesic activities, which are crucial in pain management therapies .

Cardiovascular Disorders

Research has indicated that derivatives of 2-Benzothiazolamine can be utilized in treating cardiac disorders. For instance, compounds with piperidinyl substitutions have shown efficacy in managing myocardial ischemia .

Neurological Disorders

The compound's potential as an anticonvulsant has been explored, highlighting its use in treating epilepsy and related conditions .

Antidiabetic Agents

Benzothiazole derivatives have been studied for their antidiabetic effects, providing a potential avenue for developing new treatments for diabetes .

Case Studies and Research Findings

Mécanisme D'action

Spectramide exerts its effects by selectively binding to dopamine D2 receptors, thereby blocking the action of dopamine at these sites. This antagonistic action inhibits dopamine-mediated signaling pathways, leading to various physiological and pharmacological effects. The high affinity and selectivity of Spectramide for dopamine D2 receptors make it a valuable tool for studying the role of these receptors in the central nervous system .

Comparaison Avec Des Composés Similaires

Spiperone: Another dopamine D2 receptor antagonist with similar binding properties.

Eticlopride: A selective dopamine D2 receptor antagonist used in research.

Sulpiride: A substituted benzamide with dopamine receptor antagonistic properties.

Comparison:

Binding Affinity: Spectramide exhibits higher binding affinity and selectivity for dopamine D2 receptors compared to some other antagonists.

Selectivity: Spectramide’s selectivity for dopamine D2 receptors over other receptor types is a distinguishing feature.

Propriétés

Numéro CAS |

121436-47-3 |

|---|---|

Formule moléculaire |

C12H15N3S |

Poids moléculaire |

233.33 g/mol |

Nom IUPAC |

6-piperidin-1-yl-1,3-benzothiazol-2-amine |

InChI |

InChI=1S/C12H15N3S/c13-12-14-10-5-4-9(8-11(10)16-12)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2,(H2,13,14) |

Clé InChI |

IEWVPMDQHHOTTR-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)C2=CC3=C(C=C2)N=C(S3)N |

SMILES canonique |

C1CCN(CC1)C2=CC3=C(C=C2)N=C(S3)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.